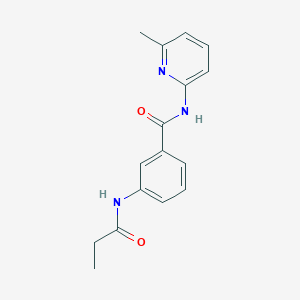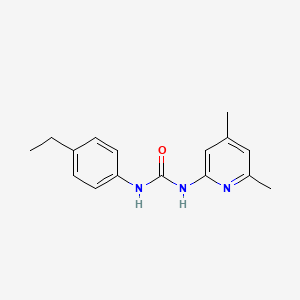![molecular formula C20H29N3O3 B5413947 N-(4-methoxybenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5413947.png)
N-(4-methoxybenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. MP-10 is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a key role in pain management, reward, and addiction pathways in the brain.
Wirkmechanismus
The μ-opioid receptor is a G protein-coupled receptor that is widely distributed in the brain and spinal cord. Activation of the μ-opioid receptor by N-(4-methoxybenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide leads to the inhibition of neurotransmitter release, which results in the modulation of pain perception, reward, and addiction pathways. This compound has been shown to be a full agonist of the μ-opioid receptor, which means that it can fully activate the receptor and produce a maximal response.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, euphoria, and respiratory depression. In preclinical studies, this compound has been shown to be more potent and effective than morphine, which is a commonly used opioid analgesic. This compound has also been shown to produce less tolerance and dependence than morphine, which may make it a promising alternative for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxybenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the μ-opioid receptor, its long duration of action, and its ability to produce a maximal response. However, there are also limitations to the use of this compound in laboratory experiments, including its potential for abuse and dependence, its potential for respiratory depression, and its complex pharmacology.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxybenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide, including the development of more selective and potent derivatives, the investigation of its potential applications in the treatment of depression and anxiety, and the exploration of its mechanisms of action in the brain. Additionally, further research is needed to fully understand the pharmacology and safety of this compound, particularly in the context of chronic pain management. Overall, this compound represents a promising avenue for the development of new and effective treatments for pain, addiction, and other neurological disorders.
Synthesemethoden
The synthesis of N-(4-methoxybenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide involves several steps, including the reaction of 4-methoxybenzylamine with 2-bromoethyl pyrrolidine-1-carboxylate to form the intermediate compound, which is then reacted with 2-(2-oxo-1-pyrrolidinyl)ethylamine to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, and several modifications have been made to the original synthesis method to produce derivatives with different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide has been extensively studied for its potential applications in the treatment of pain, addiction, and depression. In preclinical studies, this compound has been shown to be a potent and selective agonist of the μ-opioid receptor, with high affinity and efficacy. This compound has also been shown to have a long duration of action, which may be beneficial for the treatment of chronic pain.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-26-18-9-7-16(8-10-18)15-21-20(25)23-13-3-2-5-17(23)11-14-22-12-4-6-19(22)24/h7-10,17H,2-6,11-15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJLXILJHJWHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCCC2CCN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[4-(benzyloxy)phenoxy]ethyl}ethylamine hydrochloride](/img/structure/B5413868.png)
![9-[(4-methoxyphenoxy)acetyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5413876.png)
![3-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5413884.png)
![3-methyl-4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5413896.png)
![4-hydroxy-1-[8-(trifluoromethyl)quinolin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5413909.png)
![1-[3-({3-[(2-isopropyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B5413911.png)

![11,11-dimethyl-8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5413925.png)
![5-tert-butyl-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-2-furamide](/img/structure/B5413933.png)
![4-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5413940.png)
![2-amino-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5413943.png)
![3-[(3-chlorobenzyl)thio]-4-ethyl-5-methyl-4H-1,2,4-triazole](/img/structure/B5413952.png)

![4-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B5413956.png)